molecular formula C8H14N4 B11913262 3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole

3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B11913262
M. Wt: 166.22 g/mol
InChI Key: NOSWGJARTITPJJ-UHFFFAOYSA-N
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Description

3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole is a compound that belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole typically involves the reaction of hydrazine derivatives with indazole precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indazole ring . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce halogenated indazole derivatives .

Mechanism of Action

The mechanism of action of 3-(Hydrazinylmethyl)-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-ylmethylhydrazine

InChI

InChI=1S/C8H14N4/c9-10-5-8-6-3-1-2-4-7(6)11-12-8/h10H,1-5,9H2,(H,11,12)

InChI Key

NOSWGJARTITPJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CNN

Origin of Product

United States

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